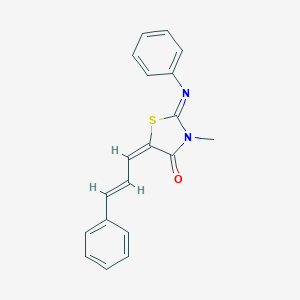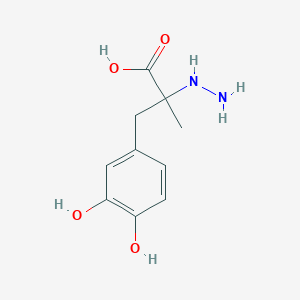
左旋多巴羧酸
描述
dl-Carbidopa: is a pharmaceutical compound primarily used in the management of Parkinson’s disease. It functions by inhibiting the enzyme aromatic-L-amino-acid decarboxylase (DOPA decarboxylase or DDC), which is crucial in the biosynthesis of dopamine from levodopa. By preventing the peripheral conversion of levodopa to dopamine, dl-Carbidopa ensures that more levodopa reaches the brain, where it can be converted to dopamine, thus alleviating the symptoms of Parkinson’s disease .
科学研究应用
dl-Carbidopa has a wide range of applications in scientific research:
Chemistry: Used in studies involving enzyme inhibition and neurotransmitter biosynthesis.
Biology: Investigated for its role in modulating immune responses, particularly T cell activation.
Medicine: Primarily used in the treatment of Parkinson’s disease to enhance the efficacy of levodopa.
作用机制
Target of Action
dl-Carbidopa, also known as Carbidopa, primarily targets the enzyme Aromatic Amino Acid Decarboxylase (AADC) . AADC plays a crucial role in the synthesis of key neurotransmitters such as dopamine and serotonin .
Mode of Action
Carbidopa acts as a dopa decarboxylase inhibitor . This inhibition prevents the peripheral conversion of levodopa to dopamine, allowing more levodopa to reach the brain where it can be converted to dopamine .
Biochemical Pathways
Carbidopa affects the biochemical pathway of dopamine synthesis. Levodopa, the precursor of dopamine, is converted into dopamine by AADC . Carbidopa inhibits this conversion in peripheral tissues, allowing more levodopa to reach the brain and be converted into dopamine . This results in an increase in dopamine levels in the brain, which is beneficial for conditions like Parkinson’s disease.
Pharmacokinetics
Carbidopa is widely distributed in the tissues, except in the brain . After one hour, carbidopa is found mainly in the kidney, lungs, small intestine, and liver . The volume of distribution reported for the combination therapy of carbidopa/levodopa is of 3.6 L/kg . The absorption of levodopa may be decreased with high-fat, high-calorie or high-protein meal .
Result of Action
The primary result of Carbidopa’s action is the increased availability of levodopa in the brain, leading to increased dopamine synthesis . This helps alleviate the symptoms of Parkinson’s disease. Additionally, Carbidopa has been shown to inhibit T cell activation in vitro and in vivo, suggesting a potential therapeutic use of Carbidopa in the suppression of T cell-mediated pathologies .
Action Environment
The action of Carbidopa is influenced by various environmental factors. For instance, the absorption of levodopa, which is administered concomitantly with Carbidopa, may be decreased with a high-fat, high-calorie, or high-protein meal This can affect the overall efficacy of the treatment
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-Carbidopa involves several steps. One common method includes the reaction of oxaziridine with methyldopate to produce imide methyldopate, followed by hydrolysis to yield dl-Carbidopa . Another method involves the use of methyldopa methyl ester as a starting material, which reacts with 3,3-pentamethylene oxaziridine, followed by hydrolysis .
Industrial Production Methods: In industrial settings, the preparation of dl-Carbidopa often involves the use of ion-exchange resins to improve the stability and control the release of the drug. Factors such as drug concentration, temperature, and particle size are optimized to ensure high yield and quality .
化学反应分析
Types of Reactions: dl-Carbidopa undergoes various chemical reactions, including oxidation and condensation reactions. For instance, it can be oxidized to form dopaquinone under controlled conditions . Additionally, dl-Carbidopa can react with vanillin to form 4-hydroxy-3-methoxybenzaldazine in an acidified alcoholic solution .
Common Reagents and Conditions:
Oxidation: Controlled oxidation using reagents like hydrogen peroxide or potassium permanganate.
Condensation: Reaction with aldehydes like vanillin in acidified alcoholic solutions.
Major Products:
Oxidation: Formation of dopaquinone.
Condensation: Formation of 4-hydroxy-3-methoxybenzaldazine.
相似化合物的比较
dl-Carbidopa is often compared with other DDC inhibitors such as benserazide. Both compounds are used in combination with levodopa to treat Parkinson’s disease, but dl-Carbidopa is preferred due to its higher bioavailability and fewer side effects . Other similar compounds include:
Benserazide: Another DDC inhibitor used in combination with levodopa.
Entacapone and Tolcapone: Catechol-O-methyltransferase (COMT) inhibitors used to prolong the effect of levodopa.
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860427 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80860427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302-53-4, 38821-49-7, 14585-65-0 | |
| Record name | α-Hydrazinyl-3,4-dihydroxy-α-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | carbidopa | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC92521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CARBIDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555UP07D5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



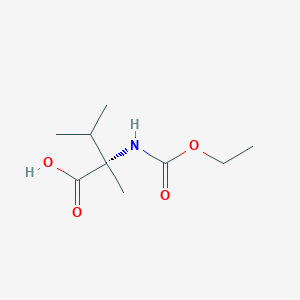
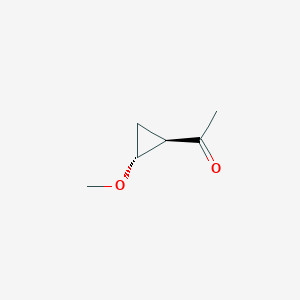

![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
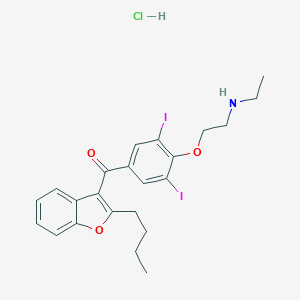
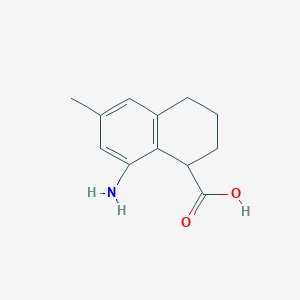

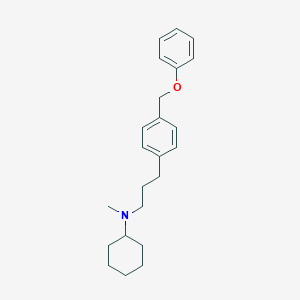

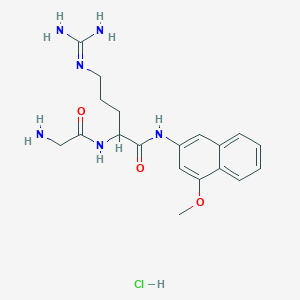
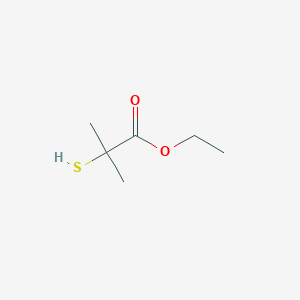
![Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate](/img/structure/B23043.png)
